Naphthalen-1-yl quinoline-8-sulfonate

Description

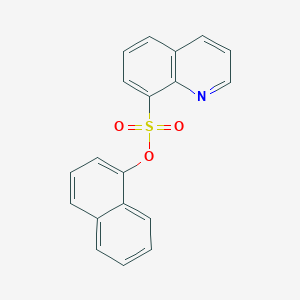

Naphthalen-1-yl quinoline-8-sulfonate is a sulfonate ester derived from quinoline-8-sulfonic acid and naphthalen-1-ol. The synthesis of 8-(Naphthalen-1-yl)quinoline involves a Suzuki coupling reaction between 8-bromoquinoline and 1-naphthalenylboronic acid, yielding 58% product . Its crystal structure reveals alternating homochiral (R and S) layers, with the naphthalene and quinoline ring systems arranged parallel within each layer .

Properties

Molecular Formula |

C19H13NO3S |

|---|---|

Molecular Weight |

335.4g/mol |

IUPAC Name |

naphthalen-1-yl quinoline-8-sulfonate |

InChI |

InChI=1S/C19H13NO3S/c21-24(22,18-12-4-8-15-9-5-13-20-19(15)18)23-17-11-3-7-14-6-1-2-10-16(14)17/h1-13H |

InChI Key |

NUIZXCOIXVWAEY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Structural Parameters of Naphthalen-1-yl Derivatives

- Crystal Packing: The boronic acid derivatives exhibit distinct packing efficiencies depending on their polymorphic form (orthorhombic vs. monoclinic), with the monoclinic form showing slightly higher efficiency due to optimized hydrogen-bonded layers .

- Dihedral Angles : The dihedral angles between aromatic and functional group planes (e.g., BO₂ in boronic acids) range between 39.88° and 40.60°, indicating similar steric constraints across naphthalen-1-yl derivatives .

Physicochemical Properties

Table 3: Thermal and Solubility Data

- Thermal Stability: Boronic acid derivatives exhibit stability up to 173 K during crystallographic studies, while sulfonate esters like 8-quinolinyl triflate are typically stable at room temperature .

- Solubility: The sulfonate group in Naphthalen-1-yl quinoline-8-sulfonate likely increases polarity compared to the parent quinoline, though direct data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.